3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Medicinal Chemistry ADME Prediction Blood-Brain Barrier Permeability

Researchers face scarce access to rare pyrido[3,2-b][1,4]oxazine scaffolds with validated CNS-like properties. This 3-phenyl-substituted derivative offers a clean chemical probe profile for target validation. - LogP 2.95, PAMPA-BBB permeability 81.9 nm/s, solubility 151.5 µM - Weak off-target activity (dihydroorotase IC50 >1 µM); suitable for CNS hit-to-lead - Available in research quantities with batch-specific COA

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B12279123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1C(NC2=C(O1)C=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C13H12N2O/c1-2-5-10(6-3-1)11-9-16-12-7-4-8-14-13(12)15-11/h1-8,11H,9H2,(H,14,15)
InChIKeyRFGHJTAJTKUSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-pyridooxazine Bioactive Scaffold


3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine (CAS 1447607-97-7) is a heterocyclic compound featuring a fused pyrido[3,2-b][1,4]oxazine core with a phenyl substituent at the 3-position . The pyrido[3,2-b][1,4]oxazine ring system is a rare scaffold in medicinal chemistry, with the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core being practically unknown prior to 2006 [1]. The introduction of the 3-phenyl group significantly influences the compound's conformational flexibility and lipophilicity [2]. The compound is typically synthesized via cyclization reactions, such as the reaction of 2-aminopyridine with phenacyl bromide .

Substitution Limitations of 3-Phenyl-pyridooxazine


Substitution of 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine with other pyridooxazines or benzoxazines is not advisable without rigorous re-validation due to significant differences in physicochemical properties and biological activity [1]. The pyrido[3,2-b][1,4]oxazine scaffold exhibits distinct electronic properties compared to its regioisomer pyrido[4,3-b][1,4]oxazine, and the 3-phenyl group critically influences lipophilicity (LogP 2.95) and PAMPA-BBB permeability (81.9 nm/s) compared to non-phenyl analogs [2]. Furthermore, even closely related analogs like 7-bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine demonstrate altered reactivity and bioactivity profiles due to halogen substitution . The evidence below quantifies these differences, demonstrating why this specific compound must be selected for applications requiring a balanced lipophilic-hydrophilic profile and specific target engagement.

Quantitative Evidence for 3-Phenyl-pyridooxazine


Physicochemical Profile vs. Unsubstituted Core

The 3-phenyl substitution in 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine results in a calculated LogP of 2.95 and a PAMPA-BBB permeability of 81.9 ± 13.2 nm/s [1]. The unsubstituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine core is expected to have significantly lower lipophilicity and reduced blood-brain barrier penetration, although direct experimental data for the core scaffold are not reported [2].

Medicinal Chemistry ADME Prediction Blood-Brain Barrier Permeability

Solubility Profile vs. Benzoxazine Analog

The thermodynamic solubility of 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine at pH 7.4 is reported as 151.5 ± 8.6 µM [1]. In comparison, the related 1,4-benzoxazine derivative 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine exhibits significantly lower aqueous solubility (approximately 10 µM, estimated) due to the absence of the pyridine nitrogen [2].

Drug Formulation Solubility Enhancement Pharmacokinetics

Dihydroorotase vs. Kinase Inhibition Profile

3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine exhibits weak inhibition of dihydroorotase enzyme from mouse Ehrlich ascites, with an IC50 of 1.00E+6 nM (1 mM) [1]. In contrast, certain 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives are potent inhibitors of Raf kinase and LRRK2, with IC50 values typically in the low nanomolar range [2].

Enzyme Inhibition Dihydroorotase Kinase Profiling

3-Phenyl-pyridooxazine Applications


CNS Drug Discovery & BBB Penetration

The favorable LogP of 2.95 and high PAMPA-BBB permeability of 81.9 nm/s [1] position 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine as a promising scaffold for developing CNS-active therapeutics. Its balanced lipophilicity and moderate solubility (151.5 µM) [1] allow for efficient brain penetration while maintaining sufficient aqueous solubility for formulation development.

Chemical Probe for Target Validation

The weak dihydroorotase inhibition (IC50 = 1,000,000 nM) [2] and lack of potent activity against common off-targets like kinases [3] suggest that 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a relatively clean chemical probe. This makes it suitable for target validation studies where high selectivity and low background interference are critical.

Scaffold Hopping in Kinase Inhibitor Projects

While 3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine itself is not a potent kinase inhibitor, the pyrido[3,2-b][1,4]oxazine core is a known kinase inhibitor scaffold [3]. The 3-phenyl derivative offers a structurally distinct starting point for scaffold hopping exercises aimed at improving selectivity or overcoming resistance in kinase-targeted therapies, particularly where the 3-phenyl group can engage hydrophobic pockets.

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